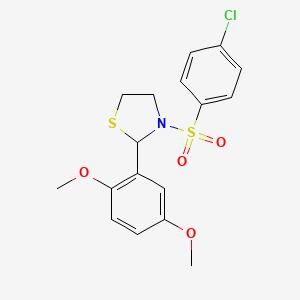
3-((4-Chlorophenyl)sulfonyl)-2-(2,5-dimethoxyphenyl)thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Chlorophenyl)sulfonyl)-2-(2,5-dimethoxyphenyl)thiazolidine is a useful research compound. Its molecular formula is C17H18ClNO4S2 and its molecular weight is 399.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-((4-Chlorophenyl)sulfonyl)-2-(2,5-dimethoxyphenyl)thiazolidine is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by the presence of sulfonyl groups and a thiazolidine ring, which may contribute to its interaction with various biological targets.
Chemical Structure
The IUPAC name for this compound is this compound. Its molecular formula is C18H20ClN2O6S2, and it features distinctive functional groups that are essential for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activities. Additionally, the compound may influence cellular pathways related to inflammation and cell proliferation, contributing to its therapeutic effects.
Biological Activity Overview
Research has indicated that thiazolidine derivatives exhibit various biological activities:
- Anticancer Activity : Several studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, a study on related compounds demonstrated significant inhibitory effects on various cancer cell lines, including leukemia and CNS cancers. Compound 4g showed an inhibition rate of 84.19% against the MOLT-4 leukemia cell line, while compound 4p exhibited a 72.11% inhibition against CNS cancer cell lines .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. The sulfonamide moiety is often linked to anti-inflammatory activity due to its interaction with cyclooxygenase enzymes.
Case Studies
- Anticancer Activity : A comprehensive study evaluated several thiazolidine derivatives for their anticancer properties using the National Cancer Institute's protocols. Among these, compounds similar to this compound displayed promising results against multiple cancer types. The data indicated that structural modifications significantly influenced their efficacy .
- Enzyme Inhibition : Research has also focused on the enzyme-inhibitory effects of thiazolidine derivatives. For example, studies have shown that certain modifications enhance their ability to inhibit carbonic anhydrase (CA), a target in cancer therapy .
Data Table: Biological Activities of Thiazolidine Derivatives
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S2/c1-22-13-5-8-16(23-2)15(11-13)17-19(9-10-24-17)25(20,21)14-6-3-12(18)4-7-14/h3-8,11,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJQEOCYVAOMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













